molecular formula C22H24Si B15075446 Butyltriphenylsilane CAS No. 2117-32-0

Butyltriphenylsilane

Cat. No.: B15075446
CAS No.: 2117-32-0
M. Wt: 316.5 g/mol
InChI Key: KWKFOXFJSNJMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyltriphenylsilane is an organosilicon compound with the molecular formula C22H24Si. It is a silane derivative where a butyl group is attached to a silicon atom, which is also bonded to three phenyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyltriphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsilane with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as hexane or tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Butyltriphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce various organosilicon compounds .

Scientific Research Applications

Butyltriphenylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which butyltriphenylsilane exerts its effects depends on the specific application. In chemical reactions, it often acts as a hydride donor or a radical initiator. The silicon atom in this compound can form strong bonds with various elements, facilitating different types of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyltriphenylsilane is unique due to the presence of the butyl group, which enhances its reactivity and allows for a broader range of applications compared to its analogs. Its stability and ability to participate in various chemical reactions make it a valuable compound in both research and industrial settings .

Properties

CAS No.

2117-32-0

Molecular Formula

C22H24Si

Molecular Weight

316.5 g/mol

IUPAC Name

butyl(triphenyl)silane

InChI

InChI=1S/C22H24Si/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3

InChI Key

KWKFOXFJSNJMAT-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.